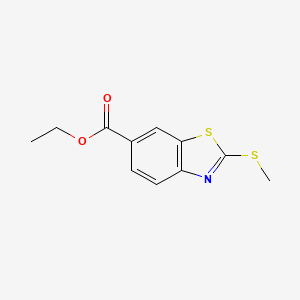
5-(dimethylamino)pyridine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)pyridine-3-thiol is a chemical compound with the molecular formula C7H10N2S. It is a derivative of pyridine, featuring a thiol group at the third position and a dimethylamino group at the fifth position.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-chloropyridine with dimethylamine to form 3-(dimethylamino)pyridine, followed by thiolation using a thiolating agent such as thiourea or hydrogen sulfide under appropriate conditions .
Industrial Production Methods
Industrial production of 5-(dimethylamino)pyridine-3-thiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
化学反应分析
Types of Reactions
5-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 5-(dimethylamino)pyridine-3-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(Dimethylamino)pyridine: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Pyridine-3-thiol: Lacks the dimethylamino group, resulting in different electronic properties and reactivity.
5-(Methylamino)pyridine-3-thiol: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in steric and electronic effects.
Uniqueness
5-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
属性
CAS 编号 |
912545-81-4 |
|---|---|
分子式 |
C7H10N2S |
分子量 |
154.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



